molecular formula C11H17N3O B3014976 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine CAS No. 2200807-18-5

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine

Cat. No.: B3014976
CAS No.: 2200807-18-5
M. Wt: 207.277
InChI Key: PSMWADNRSOTYTJ-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 1-methylpiperidin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine typically involves the reaction of 2-methyl-4-chloropyrimidine with 1-methylpiperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, makes it valuable in organic synthesis.

Reactions:
The compound can undergo:

  • Oxidation: Using agents like potassium permanganate, leading to oxidized derivatives.
  • Reduction: Through agents such as lithium aluminum hydride, resulting in reduced forms of the pyrimidine ring.
  • Substitution: Nucleophilic substitution can occur at the pyrimidine ring with reagents like sodium methoxide.

Biological Applications

Ligand in Biochemical Assays:
Research indicates that this compound may function as a ligand in various biochemical assays. Its structural features allow it to interact with specific enzymes and receptors, suggesting potential roles in drug discovery.

Medicinal Applications

Pharmacological Properties:
The compound is being explored for its pharmacological properties, particularly as a candidate for drug development. Studies have focused on its mechanism of action, which involves interaction with molecular targets that could modulate signal transduction pathways or metabolic processes.

Industrial Applications

Novel Materials Development:
In industrial settings, this compound is utilized in the development of materials with specific electronic or optical properties. Its unique substitution pattern on the pyrimidine ring imparts distinct characteristics that are advantageous for creating innovative materials.

Case Studies

  • Drug Development Research:
    • A study investigated the interaction of this compound with specific receptors involved in neurological processes. The findings indicated potential therapeutic effects in treating neurodegenerative diseases.
  • Material Science Application:
    • Research demonstrated that incorporating this compound into polymer matrices improved the electronic properties of the material, making it suitable for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved could include modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine

Uniqueness

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in enzyme interactions and receptor binding, making it a valuable candidate for drug development.

This compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Can be reduced to different forms using agents like lithium aluminum hydride.
  • Substitution : Participates in nucleophilic substitutions, allowing further functionalization of the pyrimidine ring.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates their activity through binding, which can lead to various physiological effects depending on the biological context.

Enzyme Interactions

Research indicates that this compound can be utilized to study enzyme interactions, particularly in the context of kinase inhibition. Kinases are critical in signaling pathways and cellular regulation, making them important targets for therapeutic intervention .

Case Studies

  • Kinase Inhibition : In a study focusing on amino-substituted pyrimidines, derivatives similar to this compound demonstrated significant inhibitory effects on various kinases involved in proliferative disorders and angiogenesis. These findings suggest that such compounds could be developed into effective treatments for cancer and related diseases .
  • Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests a mechanism for enhancing cognitive function through increased acetylcholine levels .

Research Findings

The following table summarizes key findings from recent studies on this compound and related compounds:

Study FocusBiological ActivityKey Findings
Kinase InhibitionAnti-cancer propertiesSignificant inhibition of kinase activity; potential for treating proliferative disorders .
NeuroprotectionCognitive enhancementInhibition of AChE leading to improved cognitive function in animal models .
Enzyme InteractionModulation of enzyme activityEffective in studying enzyme-receptor dynamics.

Properties

IUPAC Name

2-methyl-4-(1-methylpiperidin-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-12-6-3-11(13-9)15-10-4-7-14(2)8-5-10/h3,6,10H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMWADNRSOTYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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